1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
CAS No.: 1386462-21-0
Cat. No.: VC2574745
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1386462-21-0 |
|---|---|
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | NEKLCULYKNDYBM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NNC2=C1C=NC=C2 |
| Canonical SMILES | CC(=O)C1=NNC2=C1C=NC=C2 |
Introduction
Chemical Properties and Structure
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone possesses a distinctive molecular structure that contributes to its chemical reactivity and potential biological interactions. The compound consists of a pyrazolo[4,3-c]pyridine core with an ethanone substituent at position 3, making it a member of the broader pyrazolopyridine family of heterocycles.
Structural Features
The molecular framework of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone consists of a fused ring system where a pyrazole ring and a pyridine ring share a bond. The specific [4,3-c] fusion pattern indicates the orientation of these rings, creating a unique spatial arrangement that influences the compound's chemical behavior.
Physical and Chemical Properties
The key physical and chemical properties of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1386462-21-0 |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| InChI | InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
| Physical State | Solid |
| Storage Condition | Room Temperature |
| Combustibility | Combustible (keep away from open flames and high temperatures) |
Table 1: Physical and chemical properties of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
The compound contains three nitrogen atoms in its structure, with one being part of the pyridine ring and two within the pyrazole ring. The presence of an ethanone group (acetyl functionality) introduces a carbonyl moiety that contributes to the compound's reactivity and potential for further derivatization.
Synthesis Methods
The synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can be accomplished through various methodologies, with the most prominent approaches involving either the construction of a pyridine ring onto a preexisting pyrazole scaffold or the formation of a pyrazole ring from a pyridine-based precursor.
One-Pot Reaction Approaches
One of the notable synthetic routes involves one-pot reactions that efficiently generate the fused ring system. These methods typically utilize appropriately substituted pyrazoles and incorporate reagents that facilitate the construction of the pyridine ring.
Biological Activities
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone has demonstrated notable biological activities that make it a compound of interest in medicinal chemistry and drug discovery efforts.
Enzymatic Inhibition
One of the most significant biological activities associated with 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is its potential to inhibit certain enzymatic activities. The compound has been observed to bind to active sites of specific enzymes, thereby modulating various biochemical pathways. This property makes it a valuable candidate for therapeutic applications where enzyme inhibition is desirable.
Cellular Processes
Research has indicated that 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone may influence various cellular processes, highlighting its potential in drug discovery. While the specific cellular targets and mechanisms are still under investigation, preliminary findings suggest that the compound's unique structural features enable interactions with cellular components that may be therapeutically relevant.
Structure-Activity Relationships
The biological activities of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone are closely related to its structural features. The pyrazolo[4,3-c]pyridine core serves as a scaffold that can position functional groups in specific spatial orientations, facilitating interactions with biological targets. The ethanone group at position 3 contributes to these interactions, potentially forming hydrogen bonds or other non-covalent associations with target proteins.
Research and Applications
The research surrounding 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone spans several areas, with particular emphasis on its applications in medicinal chemistry and as a building block for more complex molecular structures.
Medicinal Chemistry Applications
In the field of medicinal chemistry, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone serves as a valuable scaffold for developing potential therapeutic agents. The compound's ability to inhibit specific enzymatic activities makes it a promising starting point for designing drugs targeting various diseases where enzyme dysregulation plays a role.
Synthetic Building Block
One of the most significant applications of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is its use as a building block in the synthesis of more complex heterocyclic structures. The compound's reactivity, particularly its capacity to undergo cross-coupling reactions, makes it versatile for constructing elaborate molecular architectures of interest in pharmaceutical research.
Current Research Trends
Current research on 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone focuses on exploring its structural features and potential applications in medicinal chemistry. Researchers are investigating various modifications to the basic structure to enhance biological activities and improve pharmacokinetic properties. Additionally, studies are ongoing to elucidate the compound's mechanism of action in different biological systems.
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